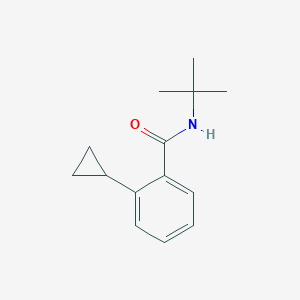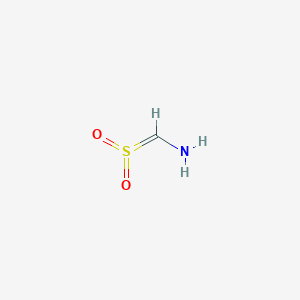
1-(Dioxo-lambda~6~-sulfanylidene)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dioxo-lambda~6~-sulfanylidene)methanamine is a chemical compound with a unique structure that includes a sulfur atom double-bonded to an oxygen atom and bonded to a methanamine group
Métodos De Preparación
The synthesis of 1-(Dioxo-lambda~6~-sulfanylidene)methanamine can be achieved through several routes. One common method involves the oxidative coupling of thiols and amines. This process is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . The reaction typically involves the use of a catalyst, such as copper, and proceeds under mild conditions.
Análisis De Reacciones Químicas
1-(Dioxo-lambda~6~-sulfanylidene)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, the sulfur atom can be further oxidized to form sulfinamides or sulfonamides . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids. The major products formed from these reactions are sulfinamides and sulfonamides, which have significant applications in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
1-(Dioxo-lambda~6~-sulfanylidene)methanamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In the medical field, it is being investigated for its potential use in drug design and discovery programs . Additionally, in the industry, it is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-(Dioxo-lambda~6~-sulfanylidene)methanamine involves its interaction with molecular targets through the formation of sulfur-nitrogen bonds. These bonds are stable and can participate in various biochemical pathways. The compound’s effects are mediated by its ability to interact with enzymes and other proteins, potentially altering their activity and function .
Comparación Con Compuestos Similares
1-(Dioxo-lambda~6~-sulfanylidene)methanamine can be compared to other sulfur-containing compounds, such as sulfenamides, sulfinamides, and sulfonamides These compounds share similar structural features but differ in their oxidation states and reactivity For example, sulfenamides are less oxidized than sulfinamides and sulfonamides, which affects their chemical behavior and applications
Propiedades
Número CAS |
921192-94-1 |
|---|---|
Fórmula molecular |
CH3NO2S |
Peso molecular |
93.11 g/mol |
Nombre IUPAC |
sulfonylmethanamine |
InChI |
InChI=1S/CH3NO2S/c2-1-5(3)4/h1H,2H2 |
Clave InChI |
WBJJMUBSWXKRGQ-UHFFFAOYSA-N |
SMILES canónico |
C(=S(=O)=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


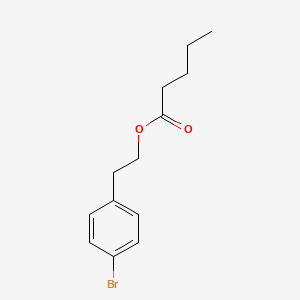
![3-Hexyl-3-[2-(prop-1-EN-2-YL)phenyl]cyclobutan-1-one](/img/structure/B15171541.png)
![3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione](/img/structure/B15171549.png)
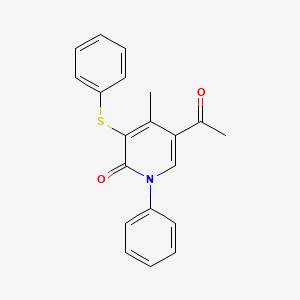
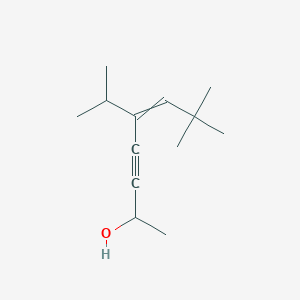
![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)

![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)

![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
